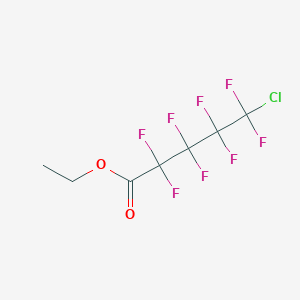

Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate

Overview

Description

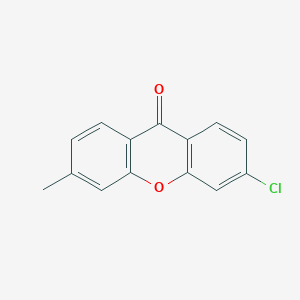

Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is a chemical compound with the CAS Number: 2413446-67-8 . It has a molecular weight of 278.66 . The compound is solid in its physical form .

Molecular Structure Analysis

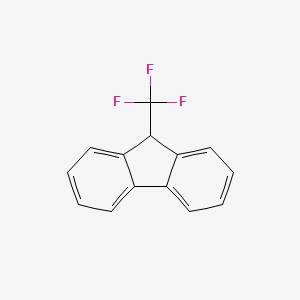

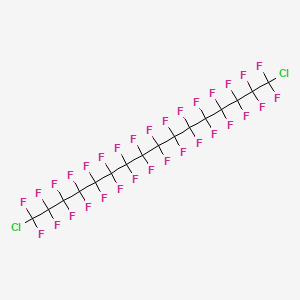

The InChI Code for this compound is 1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(13)7-10(8)12(14,15)16/h3-7H,2H2,1H3/b6-4+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications

Synthesis and Organic Chemistry Applications

Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate has been employed as a key intermediate in the synthesis of various organic compounds due to its reactivity in nucleophilic substitution and addition reactions. A notable application is in the water-mediated three-component Wittig–SNAr reactions, where this compound serves as a precursor for the synthesis of intermediates used in aurora kinase inhibitors. These reactions are highlighted for their high stereoselectivity and moderate to high yield, utilizing water as a solvent under metal-free conditions, emphasizing the environmental benefits of such methodologies (Xu et al., 2015).

Material Science and Polymer Applications

In material science, the compound finds its application in the synthesis of polymers and copolymers. For instance, its insertion copolymerization with ethylene has been studied, showcasing the ability to integrate difunctional olefins into polymers. This process is significant for producing materials with novel properties, such as enhanced mechanical strength or chemical resistance, thereby opening new avenues in material science and engineering (Gaikwad et al., 2015).

Catalysis and Synthetic Methodologies

The compound has also shown utility in catalytic processes and the development of new synthetic methodologies. For example, its use in eco-friendly transamination and aza-annulation reactions under solvent-free conditions indicates its potential in green chemistry applications. These reactions facilitate the synthesis of new α-hetero-β-hydrazino acrylates and 1,2-dihydropyrazol-3-ones, demonstrating the versatility of this compound in organic synthesis (Meddad et al., 2001).

Mechanism of Action

Target of Action

Compounds with similar structures have been used as kinase modulators , suggesting that this compound may also interact with kinases or other proteins involved in signal transduction pathways.

Mode of Action

Biochemical Pathways

The compound’s potential role as a kinase modulator suggests that it may affect signal transduction pathways

Result of Action

As a potential kinase modulator, it could influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Properties

IUPAC Name |

ethyl (E)-3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(10(13)7-8)12(14,15)16/h3-7H,2H2,1H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQMLDQVLRDWJJ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Hydroxy-2-methylphenyl)methyl]-3-methylphenol](/img/structure/B3105817.png)

![4-Benzyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3105860.png)

![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)